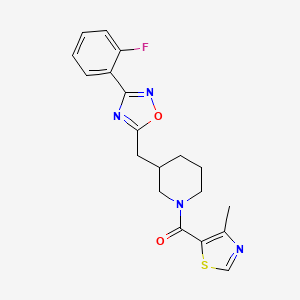![molecular formula C25H26ClF3N4O3S B2393302 4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-1'-(喹啉-8-磺酰基)-1,4'-联哌啶 CAS No. 2097934-52-4](/img/structure/B2393302.png)
4-{[3-氯-5-(三氟甲基)吡啶-2-基]氧基}-1'-(喹啉-8-磺酰基)-1,4'-联哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine is a complex organic molecule with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure endows it with unique chemical and physical properties, making it a subject of significant interest for scientific research and industrial applications.
科学研究应用
This compound has extensive applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex syntheses.
Biology: : Investigated for its interactions with biological macromolecules, possibly influencing enzyme activity or protein function.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and specialty coatings.
准备方法
Synthetic routes and reaction conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine generally involves several key steps:
Formation of the pyridine ring:
Attachment of the quinoline sulfonyl group: : This step often requires sulfonation reactions under acidic conditions.
Formation of the bipiperidine framework: : This step may involve cyclization reactions, often under controlled temperatures and pressures to ensure the correct formation of the piperidine rings.
Industrial production methods: Industrial production of this compound often utilizes high-throughput continuous flow reactors to maintain the specific reaction conditions required. Optimization of these processes is critical to ensure the purity and yield of the compound, often involving real-time monitoring of reaction parameters.
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or pyridine groups, leading to the formation of various intermediates.
Common reagents and conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are often used.
Solvents: : Reactions often take place in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility and reactivity.
Major products formed
Sulfone derivatives: from oxidation.
Dechlorinated or reduced compounds: from reduction.
Various substituted pyridines: from substitution reactions.
作用机制
The exact mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine can vary based on its application:
Molecular targets: : It may interact with specific receptors or enzymes, altering their function.
Pathways involved: : It can modulate signaling pathways, potentially leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
相似化合物的比较
Comparing this compound with similar structures reveals its unique properties:
Unique aspects: : The combination of the pyridine, quinoline, and bipiperidine groups, along with the specific substitutions, grants it distinct reactivity and biological activity.
Similar compounds: : Other compounds in this class might include 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-(quinoline-8-sulfonyl)piperidine and analogs with variations in the substituent groups.
属性
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClF3N4O3S/c26-21-15-18(25(27,28)29)16-31-24(21)36-20-8-11-32(12-9-20)19-6-13-33(14-7-19)37(34,35)22-5-1-3-17-4-2-10-30-23(17)22/h1-5,10,15-16,19-20H,6-9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZFGKTXZTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
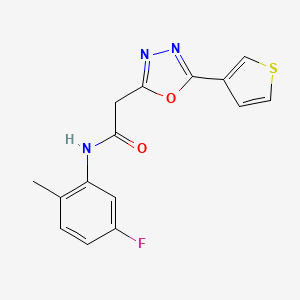
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![4-oxo-4-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2393225.png)
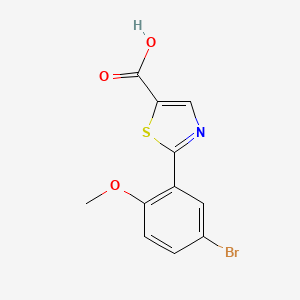
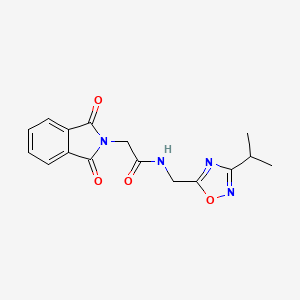
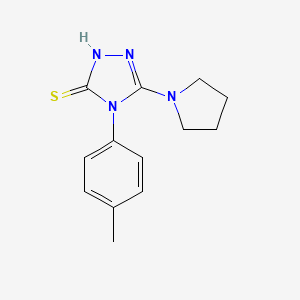
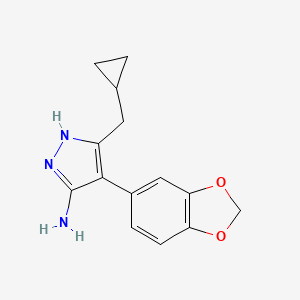
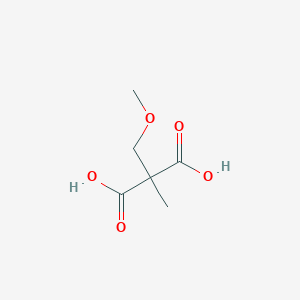
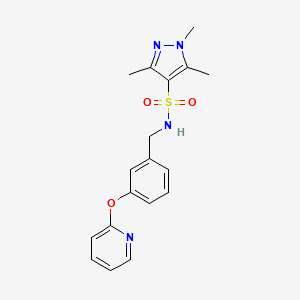
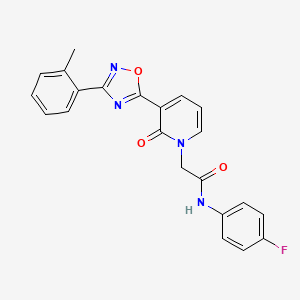
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]ethanesulfonamide](/img/structure/B2393238.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2393240.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
